molecular formula C26H29N7 B13096626 3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile

3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile

Cat. No.: B13096626
M. Wt: 439.6 g/mol
InChI Key: SGCNKNGXKNUYQP-UHFFFAOYSA-N
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Description

3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the pyrazole and piperidine moieties. The final step involves the attachment of the phenylpentanenitrile group. Each step requires careful control of temperature, pH, and solvent conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and are used in medicinal chemistry research.

Uniqueness

3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile is unique due to its combination of multiple heterocyclic rings and functional groups. This structural complexity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C26H29N7

Molecular Weight

439.6 g/mol

IUPAC Name

3-[3-[2-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]pentanenitrile

InChI

InChI=1S/C26H29N7/c1-3-18(7-10-27)19-5-4-6-20(13-19)23-15-29-26-24(23)16-28-25(31-26)21-14-30-33(17-21)22-8-11-32(2)12-9-22/h4-6,13-18,22H,3,7-9,11-12H2,1-2H3,(H,28,29,31)

InChI Key

SGCNKNGXKNUYQP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)C1=CC=CC(=C1)C2=CNC3=NC(=NC=C23)C4=CN(N=C4)C5CCN(CC5)C

Origin of Product

United States

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